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Introduction

Geneticin, commonly known as G418, is an aminoglycoside antibiotic used as a selective
agent in molecular biology, particularly for eukaryotic cells.[1][2][3] In yeast genetic studies,
G418 is instrumental for selecting cells that have been successfully transformed with a plasmid
containing a specific resistance gene, most commonly the kanMX marker.[4][5] This marker
encodes an aminoglycoside phosphotransferase that inactivates G418, allowing for the growth
of transformed yeast cells while inhibiting the growth of non-transformed cells.[1][2] These
application notes provide detailed protocols and critical considerations for the effective use of
G418 in Saccharomyces cerevisiae and other yeast species.

Mechanism of Action

G418 inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to the 80S
ribosome, thereby blocking the elongation step of polypeptide synthesis.[1][6][7] Resistance to
G418 is conferred by the neo gene (often in the form of the kanMX cassette in yeast), which
originates from transposon Tn5.[2] This gene encodes an enzyme called aminoglycoside 3'-
phosphotransferase (APH(3")Il), which inactivates G418 through phosphorylation, preventing it
from binding to the ribosome.[1][2]
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Mechanism of G418 action and resistance.

Quantitative Data Summary

The optimal concentration of G418 for selection can vary depending on the yeast strain, media
composition, and even the batch of G418.[8] It is crucial to perform a kill curve to determine the

minimum concentration required to kill non-transformed cells.
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Recommended
Parameter Concentration/Valu  Notes Reference(s)
e

Strain and media
dependent. Higher
200 - 1000 pg/mL concentrations may [111819]

Yeast Selection

Concentration
be needed for defined
media.
YPD Media Effective for most S.
) 200 - 500 pg/mL o ) [51[8]1[10]
Concentration cerevisiae strains.

Defined Media ) ] ]
Higher concentrations  pH of the media

(SD/SC) , o [8]
) may be required affects G418 activity.
Concentration
) 50 - 100 mg/mL in Filter sterilize and
G418 Stock Solution , [5][11][12]
sterile water store at -20°C.

Aminoglycoside

Media pH for Optimal phosphotransferase
o Neutral pH (~7.0) S [8]
Activity activity is higher at
neutral pH.

Experimental Protocols
Preparation of G418 Stock Solution

Materials:

G418 sulfate powder

Sterile, deionized water

Sterile syringe filter (0.22 pm)

Sterile conical tubes or microcentrifuge tubes

Protocol:
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o Weigh the desired amount of G418 sulfate powder in a sterile container.

e Add sterile, deionized water to achieve a final concentration of 50-100 mg/mL.[5][11]
» Dissolve the powder completely by vortexing or gentle agitation.

o Filter sterilize the solution using a 0.22 um syringe filter into a sterile tube.[5]
 Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

o Store the aliquots at -20°C. The stock solution is stable for several months.

Determining Optimal G418 Concentration (Kill Curve)

A Kkill curve is essential to determine the lowest concentration of G418 that effectively kills non-
transformed yeast cells within a reasonable timeframe (typically 2-4 days).

Materials:

Yeast strain of interest (non-transformed)

YPD liquid media

G418 stock solution

Sterile microtiter plate (96-well) or culture tubes

Incubator with shaking capabilities (30°C)

Protocol:

Grow an overnight culture of the non-transformed yeast strain in YPD medium at 30°C.

The next day, dilute the overnight culture to an ODeoo of ~0.1 in fresh YPD medium.

Prepare a series of G418 dilutions in YPD medium in a 96-well plate or culture tubes. A
typical range to test for yeast is 0, 50, 100, 200, 400, 600, 800, and 1000 pug/mL.[12]

Inoculate each well or tube with the diluted yeast culture.
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Incubate the plate or tubes at 30°C with shaking.

Monitor the growth (e.g., by measuring ODeoo) at regular intervals (e.g., every 24 hours) for
up to 4 days.

The optimal G418 concentration for selection is the lowest concentration that completely
inhibits the growth of the yeast cells.[13]
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Workflow for determining the optimal G418 concentration.
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Preparation of YPD-G418 Plates

Materials:

e Yeast Extract

e Peptone

e D-glucose

e Agar

o Deionized water

» G418 stock solution
 Sterile petri dishes
Protocol:

o For 1 liter of YPD agar, dissolve 10 g of yeast extract, 20 g of peptone, and 20 g of agar in
950 mL of deionized water.

e Autoclave the solution for 20 minutes at 121°C.

 In a separate bottle, prepare a 20% glucose solution (20 g in 100 mL of water) and
autoclave.

e Cool the autoclaved YPD agar to about 50-60°C in a water bath. This is critical to avoid
inactivating the G418.[10]

e Add the sterile glucose solution to the YPD agar.

o Add the appropriate volume of the G418 stock solution to achieve the desired final
concentration (determined from the Kkill curve). For example, to make plates with 200 pg/mL
of G418 from a 50 mg/mL stock, add 4 mL of the stock solution per liter of media.[11]

» Mix gently but thoroughly by swirling the flask. Avoid introducing air bubbles.
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e Pour the plates and let them solidify at room temperature.

o Store the plates at 4°C, protected from light.

Yeast Transformation and Selection

This protocol is a standard lithium acetate/polyethylene glycol (PEG) method.
Materials:

» Yeast strain to be transformed

e YPD liquid medium

e Lithium Acetate (LiAc) solution (1 M, sterile)

o PEG solution (50% w/v, sterile)

» Single-stranded carrier DNA (e.g., salmon sperm DNA), boiled and chilled on ice
e Transforming DNA (plasmid with kanMX marker)

» Sterile water

e YPD-GA418 plates

Protocol:

Inoculate 5-10 mL of YPD with the yeast strain and grow overnight at 30°C with shaking.

The next day, dilute the overnight culture into 50 mL of fresh YPD to an ODeoo of ~0.2 and
grow for 3-5 hours (to an ODeoo of 0.8-1.0).

Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

Wash the cells with 25 mL of sterile water and centrifuge again.

Resuspend the cell pellet in 1 mL of 100 mM LiAc and transfer to a microfuge tube.
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Pellet the cells and resuspend in 100 pL of 100 mM LiAc.

To the cell suspension, add in the following order:

[¢]

240 pL of 50% PEG

o

36 pL of 1 M LiAc

[e]

10 pL of boiled single-stranded carrier DNA (10 mg/mL)

(¢]

1-5 pg of transforming DNA in up to 20 pL

Vortex the mixture thoroughly and incubate at 30°C for 30 minutes with shaking.

Heat shock the cells at 42°C for 15-25 minutes.[14][15]

Pellet the cells by centrifugation at 8,000 x g for 1 minute.

Remove the supernatant and resuspend the cell pellet in 1 mL of YPD medium for recovery.
Incubate at 30°C for 2-4 hours to allow for the expression of the resistance gene.[16]

Pellet the cells, remove the YPD, and resuspend in 100-200 pL of sterile water.

Plate the cell suspension onto YPD-G418 plates.

Incubate the plates at 30°C for 2-4 days until colonies appeatr.
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Yeast transformation and selection workflow.
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Important Considerations

* Media Composition: The effectiveness of G418 can be influenced by the composition of the
growth medium.[8] Specifically, the pH of the medium can significantly impact the activity of
the aminoglycoside phosphotransferase, with higher activity observed at a more neutral pH.
[8] Standard yeast media like YPD are generally effective, but defined media (like SD) may
require higher G418 concentrations.

o Cell Density: High cell densities on selection plates can decrease the effectiveness of G418,
potentially leading to the survival of non-transformed cells.[8] It is advisable to plate different
dilutions of the transformation mixture to obtain well-isolated colonies.

e G418 Potency: The potency of G418 can vary between different batches and suppliers.[8]
Therefore, it is highly recommended to perform a kill curve for each new lot of G418.

* Recovery Time: After transformation, a recovery period in non-selective medium (YPD) is
crucial to allow for the expression of the kanMX gene before exposing the cells to G418.[16]

« Stability of G418: G418 in solution and in plates should be stored properly (at 4°C and
protected from light) to maintain its activity. Activity in media at 37°C can decrease over a
week.[3][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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